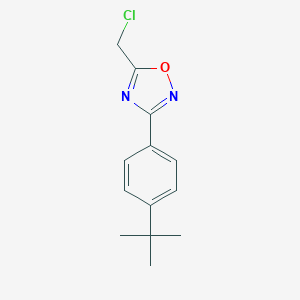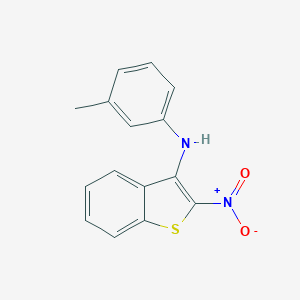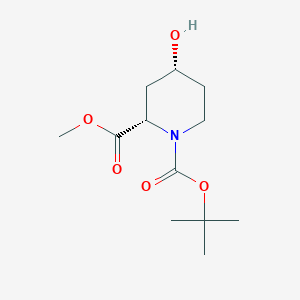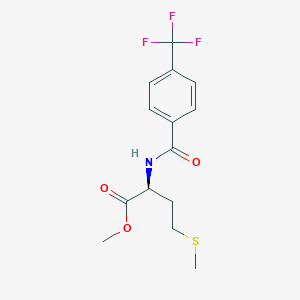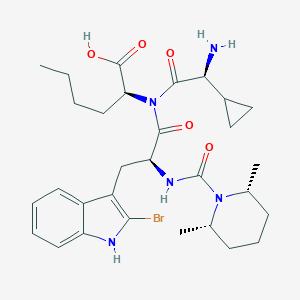
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine, also known as MDL-101,002, is a synthetic compound that has been extensively studied for its potential applications in various fields of science.
Wirkmechanismus
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine exerts its effects through the modulation of specific molecular targets, including neurotransmitter receptors, cancer cell signaling pathways, and immune cell receptors. The exact mechanism of action of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine varies depending on the specific target being modulated.
Biochemische Und Physiologische Effekte
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, the inhibition of cancer cell growth and proliferation, and the modulation of immune cell function. These effects are mediated through the specific molecular targets that N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine interacts with.
Vorteile Und Einschränkungen Für Laborexperimente
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has several advantages for use in lab experiments, including its high potency and specificity for its molecular targets, as well as its ability to be synthesized using solid-phase peptide synthesis. However, there are also limitations to the use of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine in lab experiments, including its potential toxicity and the need for specialized reagents and equipment for its synthesis and use.
Zukünftige Richtungen
There are several potential future directions for the study of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine, including further investigations into its potential applications in neuroscience, oncology, and immunology, as well as the development of novel derivatives with improved potency and specificity. Additionally, the use of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine in combination with other compounds may have synergistic effects and could lead to the development of new therapeutic strategies for a variety of diseases.
Synthesemethoden
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine is synthesized using a solid-phase peptide synthesis method, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis of N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine requires the use of specialized reagents and equipment, as well as a thorough understanding of peptide chemistry.
Wissenschaftliche Forschungsanwendungen
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been studied extensively for its potential applications in various fields of science, including neuroscience, oncology, and immunology. In neuroscience, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In oncology, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been investigated for its potential to inhibit cancer cell growth and proliferation. In immunology, N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine has been studied for its ability to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
166735-10-0 |
|---|---|
Produktname |
N-cis-2,6-Dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine |
Molekularformel |
C30H42BrN5O5 |
Molekulargewicht |
632.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-2-cyclopropylacetyl]-[(2S)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H42BrN5O5/c1-4-5-13-24(29(39)40)36(28(38)25(32)19-14-15-19)27(37)23(34-30(41)35-17(2)9-8-10-18(35)3)16-21-20-11-6-7-12-22(20)33-26(21)31/h6-7,11-12,17-19,23-25,33H,4-5,8-10,13-16,32H2,1-3H3,(H,34,41)(H,39,40)/t17-,18+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
DNMXWWIEJAFXLJ-YBGNPTCXSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)N(C(=O)[C@H](CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3[C@@H](CCC[C@@H]3C)C)C(=O)[C@H](C4CC4)N |
SMILES |
CCCCC(C(=O)O)N(C(=O)C(CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3C(CCCC3C)C)C(=O)C(C4CC4)N |
Kanonische SMILES |
CCCCC(C(=O)O)N(C(=O)C(CC1=C(NC2=CC=CC=C21)Br)NC(=O)N3C(CCCC3C)C)C(=O)C(C4CC4)N |
Andere CAS-Nummern |
166735-10-0 |
Synonyme |
BQ 928 BQ-928 N-cis-2,6-dimethylpiperidinocarbonyl-2-cyclopropylglycyl-2-bromotryptophanyl-norleucine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
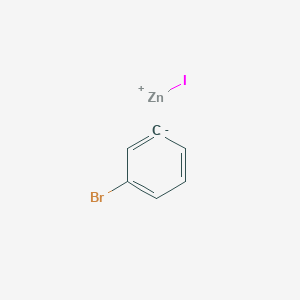
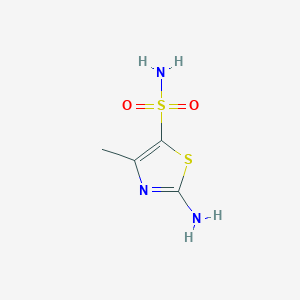
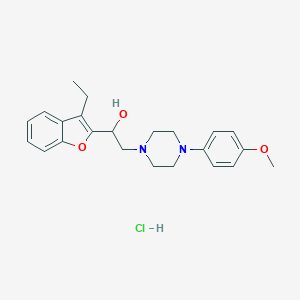
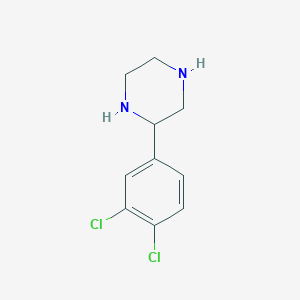
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
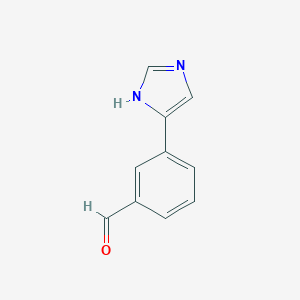
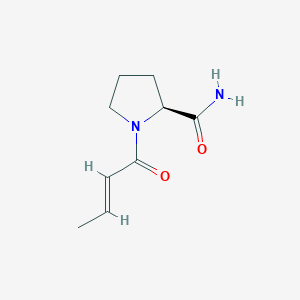
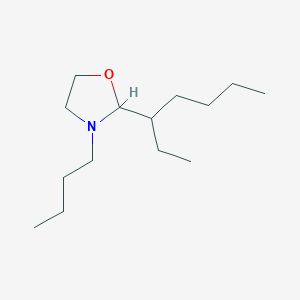
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
